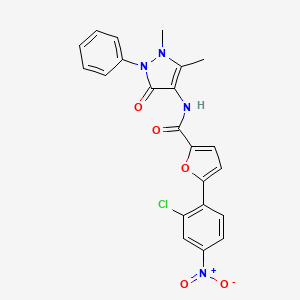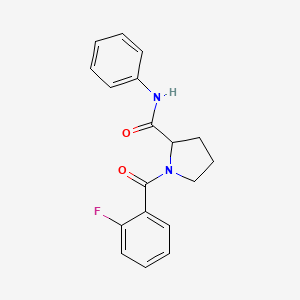
2-chloro-N-(5-chloro-2-pyridinyl)-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-chloro-2-pyridinyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
CP-690,550 inhibits the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, CP-690,550 reduces the production of inflammatory cytokines and prevents the activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and preventing organ transplant rejection.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CP-690,550 has also been shown to reduce the activation of T cells and B cells, which are key components of the immune system. In addition, CP-690,550 has been shown to reduce the proliferation of fibroblast-like synoviocytes, which are cells that play a key role in the development of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of JAKs and has been shown to have a low toxicity profile. CP-690,550 has also been shown to have a long half-life, which allows for less frequent dosing in animal studies. However, CP-690,550 has some limitations for lab experiments. It has poor solubility in water, which can make dosing difficult. In addition, CP-690,550 has been shown to have some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases such as lupus and inflammatory bowel disease. Another area of interest is the development of more potent and selective JAK inhibitors. Finally, there is interest in exploring the potential use of CP-690,550 in combination with other immunosuppressive drugs to achieve greater efficacy with fewer side effects.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases and the prevention of organ transplant rejection. CP-690,550 inhibits the activity of JAKs, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CP-690,550, including the potential use in the treatment of other autoimmune diseases and the development of more potent and selective JAK inhibitors.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-chloro-2-pyridinylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to obtain CP-690,550. This synthesis method has been optimized to produce high yields of CP-690,550 with a high degree of purity.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. CP-690,550 has also been studied for its potential use in the prevention of organ transplant rejection.
Propriétés
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-12-4-7-16(20-11-12)21-17(23)14-10-13(5-6-15(14)19)26(24,25)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZRFFITZWGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![2-[(6-benzyl-3-{[(benzylthio)acetyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6026352.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
![1-(diethylamino)-3-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6026378.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)

![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)